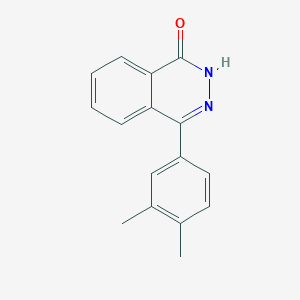

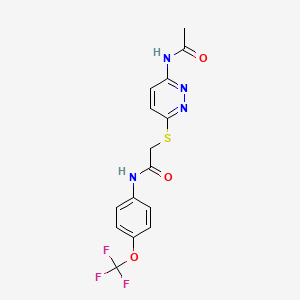

N-benzyl-2-(N'-hydroxycarbamimidoyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

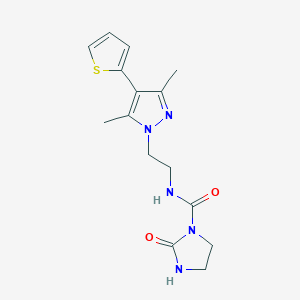

“N-benzyl-2-(N’-hydroxycarbamimidoyl)acetamide” is a biochemical used for proteomics research . It has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 .

Synthesis Analysis

There is a simple and efficient synthetic protocol for the synthesis of a number of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives .Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(N’-hydroxycarbamimidoyl)acetamide” is represented by the molecular formula C10H13N3O2.Applications De Recherche Scientifique

Structural and Binding Properties

The title compound, existing in Z conformations with respect to the C=N double bond, showcases varying dihedral angles in its molecular structure, highlighting its potential for detailed structural analysis and applications in designing molecules with specific conformational requirements. Intramolecular hydrogen bonding within the molecules contributes to the stabilization of these conformations, which may be relevant in the development of compounds with targeted binding properties (H. Fun et al., 2013).

Anticonvulsant Properties

A study on substituted N-benzyl 2-acetamidoacetamides, including variations of the acetamido group, highlighted significant protection against maximal electroshock (MES)-induced seizures in mice and rats. This suggests the importance of the 2-acetamido substituent for anticonvulsant activity, indicating potential therapeutic applications for neurological disorders (D. Choi et al., 1996).

Molecular Docking Studies

Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including N-benzyl-2-(methoxyamino)acetamides, show these compounds' potential for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light-harvesting efficiency. Additionally, molecular docking studies of these compounds with Cyclooxygenase 1 (COX1) indicate possible pharmaceutical applications through binding affinity analysis, highlighting their versatility in both renewable energy and drug discovery (Y. Mary et al., 2020).

Chemical Synthesis and Rearrangement

Research on the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide demonstrates the compound's propensity for Beckmann-type rearrangement, resulting in unexpected products. This indicates the compound's utility in synthetic organic chemistry for studying reaction mechanisms and developing new synthetic routes (C. M. Darling et al., 1978).

Anticonvulsant and Neuropathic Pain-attenuating Activities

Further exploration into N-benzyl 2-acetamido-2-substituted acetamides reveals their role as potent anticonvulsants and their ability to attenuate neuropathic pain. The synthesis and pharmacological evaluation of analogues emphasize the crucial role of the N-acetyl moiety for anticonvulsant activity, alongside notable pain-attenuating activities in mouse models, broadening the scope for their application in pain management and neurological research (P. Baruah et al., 2012).

Propriétés

IUPAC Name |

(3Z)-3-amino-N-benzyl-3-hydroxyiminopropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-9(13-15)6-10(14)12-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJRMUCEMSJURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B2635680.png)

![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B2635688.png)

![3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2635689.png)

![1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2635692.png)

![Propan-2-yl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxylate](/img/structure/B2635694.png)